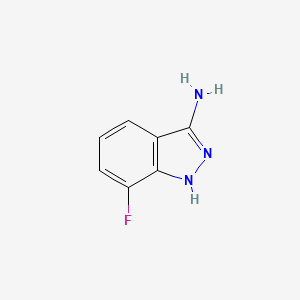

7-fluoro-1H-indazol-3-amine

カタログ番号 B2572223

CAS番号:

404827-60-7

分子量: 151.144

InChIキー: GQKRISMLLXVZKY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-fluoro-1H-indazol-3-amine is a compound that belongs to the class of indazole derivatives . Indazole derivatives are important heterocycles in drug molecules and have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Indazole derivatives can be synthesized using various strategies. Some of the latest strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .Molecular Structure Analysis

The structure of 1H-indazole-3-amine is an effective hinge-binding fragment. In Linifanib, it binds effectively with the hinge region of tyrosine kinase. Additionally, the structure of 1H-indazole-3-amide in Entrectinib plays a critical role in enhancing the antitumor activity of the compound .Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions. For instance, a Cu (OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-fluoro-1H-indazol-3-amine include a density of 1.5±0.1 g/cm3, boiling point of 379.3±22.0 °C at 760 mmHg, and a flash point of 183.2±22.3 °C .科学的研究の応用

-

Antitumor Activity

- Field : Medicinal Chemistry

- Application : 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activity . These compounds were tested against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

- Method : The compounds were synthesized by a molecular hybridization strategy and their inhibitory activities were evaluated using a methyl thiazolyl tetrazolium (MTT) colorimetric assay .

- Results : Among the compounds tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM. This compound showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM). It was found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

-

Tyrosine Kinase Inhibition

- Field : Medicinal Chemistry

- Application : The 1H-indazole-3-amine structure has been found to be an effective hinge-binding fragment in tyrosine kinase inhibitors .

- Method : In the drug Linifanib, a 1H-indazole-3-amine structure is used to bind effectively with the hinge region of tyrosine kinase .

- Results : This application has been demonstrated in the drug Linifanib .

-

Antihypertensive Activity

- Field : Medicinal Chemistry

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents .

- Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .

- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .

-

Antidepressant Activity

- Field : Medicinal Chemistry

- Application : Indazole-containing heterocyclic compounds have been used as antidepressants .

- Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .

- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .

-

Anti-inflammatory Activity

- Field : Medicinal Chemistry

- Application : Indazole-containing heterocyclic compounds have been used as anti-inflammatory agents .

- Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .

- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .

-

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : Indazole-containing heterocyclic compounds have been used as antibacterial agents .

- Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .

- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .

-

HIV-1 Inhibitor

- Field : Medicinal Chemistry

- Application : 7-Bromo-4-chloro-1H-indazol-3-amine is a heterocyclic fragment used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .

- Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .

- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .

-

Phosphoinositide 3-Kinase δ Inhibitor

- Field : Medicinal Chemistry

- Application : Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .

- Results : The results or outcomes obtained would also depend on the specific compound and its intended use .

Safety And Hazards

特性

IUPAC Name |

7-fluoro-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKRISMLLXVZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-1H-indazol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

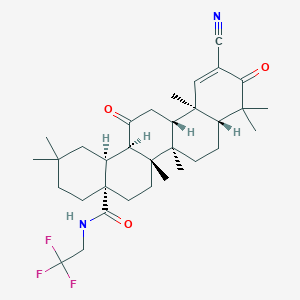

CDDO-dhTFEA

1191265-33-4

![1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2572141.png)

![N-(3-methanesulfonamidophenyl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2572143.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone](/img/structure/B2572144.png)

![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2572154.png)

![5-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2572159.png)

![4-(azepan-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2572160.png)